molecular formula C9H10ClN B15277979 Trans-2-(3-chlorophenyl)cyclopropan-1-amine

Trans-2-(3-chlorophenyl)cyclopropan-1-amine

Cat. No.: B15277979
M. Wt: 167.63 g/mol
InChI Key: BXWIHRPPNLMSME-DTWKUNHWSA-N
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Description

trans-2-(3-Chlorophenyl)cyclopropan-1-amine is a chiral cyclopropane-based building block of significant interest in advanced medicinal chemistry and neuroscience research. This compound features a trans-configured cyclopropane ring substituted with a 3-chlorophenyl group and a primary amine, making it a key synthetic intermediate and pharmacophore . Its core structure is closely related to Tranylcypromine, a known monoamine oxidase inhibitor (MAOI) and antidepressant, highlighting the potential of this scaffold in central nervous system (CNS) drug discovery . Recent cutting-edge research has identified the trans-phenylcyclopropyl amine moiety as a critical dopaminergic fragment in the design of novel dual-target therapeutics . Specifically, it has been utilized in the development of a new generation of mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonist/partial agonist ligands . These bifunctional compounds are being investigated for their potential to produce analgesic effects with a reduced risk of opioid misuse liability, addressing a major need in the ongoing opioid crisis . The cyclopropane ring is a stable bioisostere widely used in drug design to improve efficacy, enhance metabolic stability, and increase affinity for receptors . Researchers can employ this amine, available in freebase form (CAS# 131844-30-9) or as its hydrochloride salt (CAS# 131844-46-7), for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies . As a standard handling practice, the hydrochloride salt typically requires storage in an inert atmosphere at 2-8°C . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10ClN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1

InChI Key

BXWIHRPPNLMSME-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Cl

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chlorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting nitrile can then be reduced to the corresponding amine using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(3-chlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Trans-2-(3-chlorophenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of trans-2-(3-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Variations

Physicochemical Properties

  • Lipophilicity (logP) :
    Substituents significantly impact logP:

    • 4-Chlorophenyl: logP = 3.1
    • 3-Chlorophenyl: logP ≈ 2.5
    • 4-Fluorophenyl: logP ≈ 2.3
      Higher logP correlates with increased membrane permeability but may reduce aqueous solubility .
  • CNS-MPO Scores: 3-Chlorophenyl: 3.8 (optimal for CNS penetration) 4-Chlorophenyl: 3.5 4-Fluorophenyl: 4.0 Scores are derived from parameters like logP, molecular weight, and hydrogen-bond donors .

Q & A

Q. How can molecular dynamics (MD) simulations improve understanding of the compound’s membrane permeability and blood-brain barrier (BBB) penetration?

  • Methodological Answer : All-atom MD simulations in lipid bilayers (e.g., POPC membranes) predict permeability coefficients. Free-energy perturbation (FEP) methods quantify BBB penetration potential, validated by in situ perfusion assays in rodent models. LogP and polar surface area (PSA) are critical descriptors for prioritization .

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